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Compound of Interest

Compound Name: (Z-Asp-Glu-Val-Asp)2-Rh110

Cat. No.: B15551144 Get Quote

Technical Support Center: (Z-DEVD)2-Rh110
Caspase-3/7 Assay
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the impact of cell lysis buffer on the performance of the (Z-DEVD)2-

Rh110 assay for caspase-3 and -7 activity.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the (Z-DEVD)2-Rh110 assay?

The (Z-DEVD)2-Rh110 assay is a fluorometric method for detecting the activity of caspase-3

and caspase-7, which are key executioner caspases in the apoptotic pathway. The substrate,

(Z-DEVD)2-Rh110, is a non-fluorescent molecule that contains two DEVD tetrapeptides linked

to a rhodamine 110 (Rh110) molecule.[1] In the presence of active caspase-3 or -7, the DEVD

sequence is cleaved, releasing the highly fluorescent Rh110. The resulting fluorescence

intensity, typically measured at an excitation wavelength of ~490 nm and an emission

wavelength of ~520 nm, is directly proportional to the caspase-3/7 activity in the sample.[1][2]

Q2: Why is the choice of cell lysis buffer critical for this assay?

The cell lysis buffer is crucial as it must efficiently release intracellular contents, including active

caspases, without inhibiting their enzymatic activity. An inappropriate lysis buffer can lead to
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incomplete cell lysis, denaturation of caspases, or interference with the fluorescent signal, all of

which can significantly impact the accuracy and reliability of the assay results.

Q3: What are the key components of a cell lysis buffer for a caspase-3/7 assay?

A typical cell lysis buffer for a caspase assay includes a buffering agent to maintain a stable pH

(e.g., HEPES or Tris), a detergent to solubilize cell membranes (e.g., CHAPS, Triton X-100, or

NP-40), salts to maintain ionic strength (e.g., NaCl), and a reducing agent to prevent oxidation

of the caspase's active site cysteine residue (e.g., DTT).[3][4] Some formulations may also

include chelating agents like EDTA or EGTA to inhibit metalloproteases.[3][5]

Q4: Can I use a lysis buffer containing protease inhibitors?

Caution should be exercised when using broad-spectrum protease inhibitor cocktails, as some

may contain inhibitors of cysteine proteases, which could inhibit caspase activity. If protease

inhibitors are necessary, it is advisable to use a cocktail that specifically omits cysteine

protease inhibitors.

Troubleshooting Guide
Problem 1: Low or No Caspase-3/7 Activity Detected in
Induced Samples
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Potential Cause Recommended Solution

Inefficient Cell Lysis

The chosen lysis buffer may not be effectively

disrupting the cell membrane. Ensure the buffer

contains an appropriate detergent

concentration. Consider freeze-thaw cycles to

enhance lysis.[4]

Inactive Caspases

Caspases may have been denatured during

sample preparation. Keep samples on ice at all

times. Avoid harsh lysis conditions. Ensure the

lysis buffer has a pH between 7.2 and 7.5.

Oxidized Caspases

The active site cysteine of caspases can be

oxidized and inactivated. Ensure a sufficient

concentration of a reducing agent like DTT

(typically 1-10 mM) is freshly added to the lysis

buffer before use.[6][7]

Insufficient Protein Concentration

The amount of protein in the lysate may be too

low. Increase the number of cells used for lysate

preparation (typically 1-5 x 10^6 cells per

sample).

Problem 2: High Background Fluorescence in Control
(Non-Induced) Samples

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/pdf/The_effect_of_different_lysis_buffers_on_Ac_DEVD_pNA_assay_performance.pdf
https://pubmed.ncbi.nlm.nih.gov/11279547/
https://www.researchgate.net/figure/Caspase-3-activity-after-2-mM-DTT-treatment-A-Western-blot-of-procaspase-3-p32_fig3_12053068
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Recommended Solution

Spontaneous Apoptosis

High cell density or nutrient deprivation can lead

to apoptosis in control cells. Ensure cells are

healthy and harvested at an optimal density.

Contamination of Reagents

Buffers or the substrate may be contaminated

with proteases. Use sterile, high-quality

reagents and maintain aseptic technique.

Lysis Buffer-Induced Fluorescence

Some lysis buffer components might be

autofluorescent or cause the release of

endogenous fluorescent compounds. Run a

"lysis buffer blank" control (lysis buffer without

cell lysate) to check for background

fluorescence.

Sub-optimal Detergent Choice

Harsher detergents might expose non-specific

protease activity. Consider using a milder

detergent like CHAPS.

Problem 3: High Variability Between Replicate Samples
Potential Cause Recommended Solution

Inconsistent Cell Lysis

Ensure uniform treatment of all samples during

the lysis step, including the same buffer volume

per cell number and consistent incubation times.

[4]

Inaccurate Pipetting

Use calibrated pipettes and careful technique,

especially when handling small volumes of

lysate and reagents.

Incomplete Mixing
Thoroughly mix the cell lysate with the assay

buffer and substrate in each well.

Temperature Fluctuations

Ensure all samples and reagents are maintained

at the correct temperature throughout the

experiment.
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Experimental Protocols
Protocol 1: Preparation of Cell Lysates

Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in PBS. For

suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50

µL per 1-2 x 10^6 cells).

Incubation: Incubate the cell suspension on ice for 10-30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.

Lysate Collection: Carefully transfer the supernatant (cytosolic extract) to a pre-chilled

microfuge tube. This is your cell lysate.

Protein Quantification: Determine the protein concentration of the lysate using a detergent-

compatible method (e.g., BCA assay).

Protocol 2: (Z-DEVD)2-Rh110 Caspase-3/7 Activity Assay
Prepare Assay Plate: Add 50-100 µg of protein lysate to each well of a black, flat-bottom 96-

well plate. Adjust the volume in each well to be equal with the lysis buffer.

Prepare Reaction Buffer: Prepare a 2X reaction buffer containing the (Z-DEVD)2-Rh110

substrate. A typical 2X reaction buffer is 100 mM HEPES (pH 7.2), 20% (w/v) glycerol, and 4

mM DTT. The final substrate concentration is typically 10-50 µM.

Initiate Reaction: Add an equal volume of the 2X reaction buffer with substrate to each well

containing cell lysate.

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with

an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

Data Presentation

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Comparison of Common Lysis Buffer
Components for Caspase Assays
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Component Example Reagent
Typical
Concentration

Function

Buffering Agent HEPES 20-50 mM

Maintains a stable pH

(typically 7.2-7.5) for

optimal caspase

activity.[4][8]

Tris-HCl 10-50 mM

An alternative

buffering agent, also

maintaining a stable

pH in the neutral

range.[4][9]

Detergent CHAPS 0.1-1% (w/v)

A zwitterionic

detergent that is

effective at solubilizing

membranes while

often being milder on

enzyme activity.[3]

Triton X-100 0.1-1% (v/v)

A non-ionic detergent

commonly used for

cell lysis.

NP-40 0.1-0.5% (v/v)
A non-ionic detergent

similar to Triton X-100.

Reducing Agent Dithiothreitol (DTT) 1-10 mM

Prevents oxidation of

the caspase active

site cysteine residue.

[6][7]

Chelating Agent EDTA / EGTA 1-5 mM

Inhibits

metalloproteases that

could degrade

caspases.[5][10]

Salt NaCl 100-150 mM
Maintains ionic

strength of the buffer.
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Table 2: Example Data from a (Z-DEVD)2-Rh110 Assay

Sample Treatment
Protein
Conc. (µ
g/well )

Raw
Fluorescen
ce (RFU)

Backgroun
d
Subtracted
(RFU)

Fold
Change vs.
Control

1
Untreated

Control
50 1500 500 1.0

2
Apoptosis

Inducer
50 8500 7500 15.0

3
Lysis Buffer

Blank
0 1000 - -

Note: This is example data. Actual results will vary depending on the cell type, treatment, and

specific assay conditions.
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Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and

apoptosis.

Experimental Workflow for (Z-DEVD)2-Rh110 Assay
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Click to download full resolution via product page

Caption: Step-by-step workflow for the (Z-DEVD)2-Rh110 caspase-3/7 assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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